Cas no 331462-16-9 ((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide is a brominated aromatic acrylamide derivative characterized by its distinct (E)-configured double bond and benzylamide functionality. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its structural versatility. The presence of the 3-bromophenyl group enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the acrylamide moiety offers opportunities for further functionalization. Its well-defined stereochemistry ensures consistent performance in stereoselective transformations. The compound is typically employed in medicinal chemistry research, where its scaffold contributes to the exploration of structure-activity relationships in drug discovery. High-purity grades are available for precise synthetic applications.
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide structure
331462-16-9 structure
Product Name:(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
CAS No:331462-16-9
MF:C16H14BrNO
MW:316.19246339798
CID:5712348
PubChem ID:2060870
Update Time:2026-03-11

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-3-(3-bromophenyl)acrylamide
    • AKOS001406754
    • SR-01000307686-1
    • 331462-16-9
    • (E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
    • JS-0751
    • (2E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide
    • SR-01000307686
    • 2-Propenamide, 3-(3-bromophenyl)-N-(phenylmethyl)-
    • (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
    • Inchi: 1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
    • InChI Key: XTRJTKIIAYKPRW-MDZDMXLPSA-N
    • SMILES: BrC1=CC=CC(=C1)/C=C/C(NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 315.02588g/mol
  • Monoisotopic Mass: 315.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.376±0.06 g/cm3(Predicted)
  • Boiling Point: 513.6±50.0 °C(Predicted)
  • pka: 15.16±0.46(Predicted)

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A952639-1g
(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
331462-16-9 90%
1g
$350.0 2024-08-03

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide Suppliers

Amadis Chemical Company Limited
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(CAS:331462-16-9)(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
Order Number:A943794
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:48
Price ($):315.0
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Additional information on (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide

Compound Introduction: (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide (CAS No. 331462-16-9)

(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide, with the CAS number 331462-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of amides and features a conjugated system due to its double bond in the prop-2-enyl moiety, which contributes to its unique electronic and photophysical properties. The presence of both benzyl and bromophenyl substituents enhances its reactivity and potential utility in various synthetic applications.

The structural composition of (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide makes it a versatile intermediate in organic synthesis. The benzyl group at the nitrogen position and the brominated phenyl ring at the third position provide multiple sites for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has made it a valuable building block in the development of more complex molecules, particularly in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives. The conjugated system in (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide has been studied for its ability to influence biological activity through electronic effects and steric interactions. Preliminary studies suggest that this compound may exhibit properties relevant to neurological and anti-inflammatory pathways, although further research is necessary to fully elucidate its mechanism of action.

The bromophenyl moiety is particularly noteworthy, as halogenated aromatic compounds are frequently investigated for their enhanced binding affinity and metabolic stability. This feature makes (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide a promising candidate for drug discovery programs targeting receptors or enzymes with high specificity requirements. Additionally, the benzyl group can be easily modified or removed through various chemical transformations, providing researchers with additional tools to optimize lead compounds.

From a synthetic chemistry perspective, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide serves as an excellent precursor for constructing more intricate molecular architectures. The double bond in the prop-2-enyl group allows for reactions such as hydrogenation, oxidation, or cross-coupling, enabling the introduction of diverse functional groups. This adaptability has been leveraged in the synthesis of natural product analogs and novel heterocyclic compounds, further demonstrating its utility in advanced chemical synthesis.

The pharmaceutical industry has increasingly recognized the importance of intermediates like (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide in streamlining drug development pipelines. By providing a robust scaffold with multiple points of modification, this compound accelerates the process of identifying lead compounds with desired pharmacological profiles. Moreover, its well-characterized physical and chemical properties facilitate high-throughput screening assays, allowing for rapid evaluation of biological activity.

In academic research, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide has been employed in studies exploring novel reaction pathways and catalytic systems. Its unique structure offers insights into how substituents can modulate reactivity and selectivity in organic transformations. Such investigations contribute to the broader understanding of molecular interactions and inform future synthetic strategies.

The future prospects for (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to enhance the efficiency of designing derivatives with optimized properties. As these technologies mature, compounds like this will play an increasingly critical role in developing next-generation therapeutics.

In conclusion, (2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide (CAS No. 331462-16-9) represents a significant advancement in organic chemistry and pharmaceutical research. Its structural features, synthetic versatility, and potential biological activity make it a valuable asset for researchers seeking innovative solutions to complex chemical challenges. As scientific understanding continues to evolve, this compound is poised to remain at the forefront of molecular innovation.

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Amadis Chemical Company Limited
(CAS:331462-16-9)(2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide
A943794
Purity:99%
Quantity:1g
Price ($):315.0
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